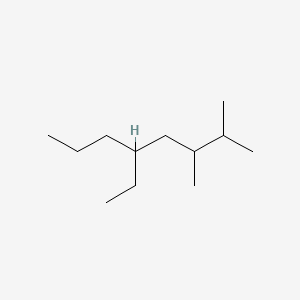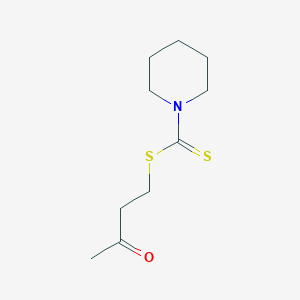
N-(4-Methylphenyl)-N'-(1-phenylpropyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Methylphenyl)-N’-(1-phenylpropyl)thiourea is an organic compound belonging to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound, in particular, features a thiourea group bonded to a 4-methylphenyl and a 1-phenylpropyl group, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methylphenyl)-N’-(1-phenylpropyl)thiourea typically involves the reaction of 4-methylphenyl isothiocyanate with 1-phenylpropylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The general reaction scheme is as follows:
4-Methylphenyl isothiocyanate+1-Phenylpropylamine→N-(4-Methylphenyl)-N’-(1-phenylpropyl)thiourea
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-(4-Methylphenyl)-N’-(1-phenylpropyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: Reduction of the thiourea group can lead to the formation of corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Sulfinyl or sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Nitrated or halogenated derivatives of the aromatic rings.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including enzyme inhibition or receptor modulation.
Industry: Utilized in the development of new materials or as a component in chemical formulations.
Mechanism of Action
The mechanism of action of N-(4-Methylphenyl)-N’-(1-phenylpropyl)thiourea would depend on its specific application. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context.
Comparison with Similar Compounds
Similar Compounds
N-Phenyl-N’-propylthiourea: Lacks the 4-methyl group on the phenyl ring.
N-(4-Methylphenyl)-N’-methylthiourea: Has a methyl group instead of a 1-phenylpropyl group.
N-(4-Chlorophenyl)-N’-(1-phenylpropyl)thiourea: Contains a chlorine atom instead of a methyl group on the phenyl ring.
Uniqueness
N-(4-Methylphenyl)-N’-(1-phenylpropyl)thiourea is unique due to the presence of both the 4-methylphenyl and 1-phenylpropyl groups, which may confer distinct chemical and biological properties compared to its analogs. These structural differences can influence its reactivity, stability, and interactions with biological targets.
Properties
CAS No. |
62466-36-8 |
|---|---|
Molecular Formula |
C17H20N2S |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
1-(4-methylphenyl)-3-(1-phenylpropyl)thiourea |
InChI |
InChI=1S/C17H20N2S/c1-3-16(14-7-5-4-6-8-14)19-17(20)18-15-11-9-13(2)10-12-15/h4-12,16H,3H2,1-2H3,(H2,18,19,20) |
InChI Key |
VAFXQSVDTLXRBD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1)NC(=S)NC2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1,1'-[Ethoxy(4-methoxyphenyl)methylene]dibenzene](/img/structure/B14537413.png)


silane](/img/structure/B14537421.png)





